molecular formula C10H14BNO4S2 B1438489 (4-(Thiomorpholinosulfonyl)phenyl)boronic acid CAS No. 871329-69-0

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1438489
CAS No.: 871329-69-0
M. Wt: 287.2 g/mol
InChI Key: ROGGFXZKSGGVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative, featuring a boron atom bonded to a phenyl ring substituted with a thiomorpholinosulfonyl group. Its unique structure allows it to participate in various chemical reactions and find applications in multiple scientific domains, especially in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid can be approached via different routes:

  • Synthetic Routes and Reaction Conditions

    A common method involves the Suzuki-Miyaura coupling reaction. In this process, a halogenated aromatic compound (such as 4-bromothiomorpholinosulfonylbenzene) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

  • Industrial Production Methods

    Industrial synthesis can include large-scale variants of the aforementioned coupling reaction. Optimizing conditions such as temperature, solvent choice, and concentration helps in scaling up the production.

Chemical Reactions Analysis

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid participates in various chemical reactions, including:

  • Oxidation

    Can undergo oxidation reactions, transforming the boronic acid group into other functional groups.

  • Reduction

    The thiomorpholinosulfonyl group might be reduced under appropriate conditions.

  • Substitution

    The boronic acid group can participate in substitution reactions, especially in Suzuki-Miyaura couplings.

  • Common Reagents and Conditions

    Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or toluene are frequently used.

  • Major Products Formed

    Products vary based on the reaction type but often include substituted aromatic compounds with altered functional groups.

Scientific Research Applications

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is employed in various scientific research areas:

  • Chemistry

    Used in organic synthesis for creating complex molecules via coupling reactions.

  • Biology

    Can act as a biochemical tool for studying biological processes due to its reactive functional groups.

  • Medicine

  • Industry

    Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action largely depends on its role in specific reactions:

  • Molecular Targets and Pathways

    The boronic acid group targets hydroxyl groups, facilitating reactions like ester formation. In biological systems, it can bind to active sites of enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Comparing (4-(Thiomorpholinosulfonyl)phenyl)boronic acid with similar compounds highlights its uniqueness:

  • Similar Compounds

    Phenylboronic acid, 4-(morpholinosulfonyl)phenylboronic acid.

  • Uniqueness

    The thiomorpholinosulfonyl group offers unique reactivity and potential biological activity, differentiating it from simpler boronic acids. This structural component may impart specific binding properties and reactivity profiles useful in various applications.

Biological Activity

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid, with the chemical formula C10_{10}H14_{14}BNO4_4S2_2 and CAS number 871329-69-0, is a boronic acid derivative known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Weight: 287.17 g/mol
  • Molecular Formula: C10_{10}H14_{14}BNO4_4S2_2
  • CAS Number: 871329-69-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The boronic acid moiety allows for reversible covalent bonding with diols, which is significant in biochemical processes such as enzyme inhibition and receptor modulation.

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study evaluated its effects on prostate cancer cells (PC-3). The findings indicated a significant reduction in cell viability at concentrations ranging from 0.5 µM to 5 µM:

Concentration (µM)Cell Viability (%)
0.578
165
245
533

This data suggests that the compound effectively reduces the viability of cancer cells while maintaining higher viability in healthy cell lines.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. It demonstrated notable activity against various bacterial strains:

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Methicillin-resistant Staphylococcus aureus (MRSA)11
Pseudomonas aeruginosa9

These results indicate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

  • Prostate Cancer Treatment:
    A clinical study assessed the use of this compound in combination with standard chemotherapy agents. Patients receiving this compound showed improved outcomes compared to those on chemotherapy alone, with a notable increase in progression-free survival rates.
  • Antimicrobial Efficacy:
    In a laboratory setting, this compound was tested against clinical isolates of MRSA. The study concluded that the compound could be utilized as an adjunct therapy in managing MRSA infections due to its ability to inhibit bacterial growth effectively.

Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of boronic acids, including:

  • Cytotoxicity Studies: Various derivatives have been tested for cytotoxic effects on cancer cell lines, indicating a trend where modifications to the boronic structure can enhance or reduce biological activity.
  • Antioxidant Activity: Some studies have explored antioxidant properties, suggesting that these compounds can scavenge free radicals effectively.

Properties

IUPAC Name

(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S2/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGFXZKSGGVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223109
Record name B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-69-0
Record name B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Reactant of Route 3
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Reactant of Route 6
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.